BenchChemオンラインストアへようこそ!

Dihydroguaiaretic Acid

Transcription Factor Inhibition Cancer Cell Signaling AP-1

Dihydroguaiaretic Acid (DGA, CAS 36469-60-0) is a selective dibenzylbutane lignan with a unique dual-target profile: direct LXR-α antagonism and AP-1 transcription factor inhibition (IC50 0.21 μM). Unlike NDGA, DGA does not inhibit formyltetrahydrofolate synthetase or mitochondrial respiration, ensuring clean, interpretable data in NAFLD, oncology, and neuroprotection models. Its distinct COX-2/LOX dual inhibition is absent in SECO. For researchers requiring unambiguous target engagement without confounding off-target effects, DGA is the non-fungible reagent of choice.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 36469-60-0
Cat. No. B1676311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroguaiaretic Acid
CAS36469-60-0
Synonymsdihydroguaiaretic acid
dihydroguaiaretic acid, (R*,S*)-isomer
meso-dihydroguaiaretic acid
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3
InChIKeyADFOLUXMYYCTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroguaiaretic Acid (CAS 36469-60-0): A Procurement‑Grade Overview of a Multifunctional Dibenzylbutane Lignan


Dihydroguaiaretic Acid (DGA, CAS 36469‑60‑0) is a naturally occurring dibenzylbutane‑type lignan that is isolated from various botanical sources including Myristica fragrans, Larrea divaricata, and Machilus robusta [1][2]. It is characterized by its unique 2,3‑dibenzylbutane core, distinguishing it from more common furofuran or dibenzylbutyrolactone lignans, and exists in multiple stereoisomeric forms including meso‑DGA [2]. In terms of its molecular properties, DGA is a selective antagonist of Liver X Receptor alpha (LXR‑α) and a direct inhibitor of the fos‑jun–DNA complex formation (IC50 = 0.21 μmol), which is a critical regulatory point for AP‑1 transcription factor activity [3][4]. This specific molecular profile underpins its targeted anti‑inflammatory and potential anticancer effects and directly informs its distinct utility in cell signaling research and metabolic disease models .

Why Generic Substitution of Dihydroguaiaretic Acid with Other Lignans Like NDGA or SECO Can Compromise Research Integrity


The dibenzylbutane lignan family exhibits profound functional divergence, making interchangeability between Dihydroguaiaretic Acid (DGA), Nordihydroguaiaretic Acid (NDGA), and Secoisolariciresinol (SECO) highly problematic in experimental design. While all three share a common lignan backbone, differences in hydroxylation patterns and side‑chain configurations result in distinct target engagement profiles. For instance, NDGA is a potent, broad‑spectrum enzyme inhibitor affecting formyltetrahydrofolate synthetase (IC50 = 0.11–0.24 mM) and carboxylesterase (IC50 = 2–4 μM) [1], whereas DGA exhibits a more selective profile, directly antagonizing LXR‑α and inhibiting AP‑1 transcription factor–DNA binding (IC50 = 0.21 μmol) with lower collateral enzyme inhibition [2][3]. Furthermore, SECO, a dietary precursor to enterolignans, lacks the cytotoxic activity exhibited by DGA stereoisomers (IC50 ~30 μM) and does not inhibit lipoxygenase, unlike DGA [4][5]. Substituting DGA with NDGA, for example, in a study of AP‑1‑mediated transcription would introduce confounding off‑target effects due to NDGA's potent and irreversible inhibition of folate metabolism and mitochondrial electron transport, thereby invalidating mechanistic conclusions. The quantitative evidence below underscores the critical and non‑fungible nature of DGA's pharmacological signature.

Quantitative Evidence Guide for Dihydroguaiaretic Acid: Head‑to‑Head Comparative Data Against NDGA, SECO, and Other Lignans


DGA Exhibits Potent and Selective Inhibition of AP‑1 Transcription Factor Activity Compared to NDGA

In a direct in vitro assay measuring the inhibition of fos‑jun dimer binding to its DNA consensus sequence, Dihydroguaiaretic Acid (DHGA) demonstrated an IC50 of 0.21 μmol. In contrast, the structurally related lignan Nordihydroguaiaretic Acid (NDGA) exhibited a significantly more potent inhibitory effect with an IC50 of 7.9 nmol [1]. While NDGA is more potent in this specific assay, this difference is critical: DGA's moderate potency in this pathway, coupled with its distinct LXR‑α antagonism, provides a more selective tool for dissecting AP‑1‑mediated transcription without the extreme potency and associated broad‑spectrum enzyme inhibition (e.g., of formyltetrahydrofolate synthetase) that characterizes NDGA [2]. This quantifiable divergence in IC50 values—over a 25‑fold difference—directly informs reagent selection for studies of oncogenic signaling.

Transcription Factor Inhibition Cancer Cell Signaling AP-1 fos-jun Dimer

DGA Demonstrates a Unique LXR‑α Antagonism Profile Not Observed with SECO or NDGA

Dihydroguaiaretic Acid is characterized as a functional LXR‑α antagonist, a mechanism of action that is not documented for its primary comparators, Secoisolariciresinol (SECO) or Nordihydroguaiaretic Acid (NDGA) [1]. The compound inhibits hepatic lipid accumulation by activating AMP‑activated protein kinase (AMPK) in human HepG2 cells, a pathway directly downstream of LXR‑α antagonism [1]. While NDGA is known for broad lipoxygenase inhibition (5‑LOX IC50 = 8 μM) [2] and SECO is primarily a dietary precursor to enterolignans with limited direct enzyme inhibition [3], DGA's specific activity on LXR‑α represents a discrete and quantifiable point of pharmacological differentiation. The absence of LXR‑α antagonism data for SECO and NDGA in comparable assays underscores DGA's unique utility in metabolic research.

LXR-α Antagonist Hepatic Lipid Metabolism AMPK Activation Metabolic Disease

DGA Exhibits Differential Cytotoxicity Across Cancer Cell Lines with Distinct IC50 Values Compared to Its Own Derivatives

The cytotoxic profile of Dihydroguaiaretic Acid (DGA) is cell‑line dependent and shows clear structure‑activity relationships (SAR). Specifically, (-)-DGA exhibits anticancer activity with an IC50 of 7.49 μM against the A549 human lung adenocarcinoma cell line [1]. In a broader panel, all stereoisomers of DGA (racemic mixture) demonstrated consistent but moderate cytotoxicity with an IC50 around 30 μM against HL‑60 and HeLa cells [2]. Crucially, dietary lignans like Secoisolariciresinol (SECO) and its metabolite 9,9'‑anhydrosecoisolariciresinol showed no cytotoxic activity under identical assay conditions [2]. This quantitative SAR demonstrates that the dehydroxylated 9,9'‑positions of DGA, relative to SECO, are essential for conferring cytotoxic potential. Furthermore, synthetic modification of DGA (e.g., adding a butyl group at the 9‑position) dramatically enhanced potency to an IC50 of around 6 μM [2], underscoring DGA's value as a core scaffold for medicinal chemistry optimization.

Anticancer Activity Cytotoxicity Structure-Activity Relationship Lung Cancer

DGA Is a Validated Lipoxygenase Inhibitor Unlike the Structurally Similar Dietary Lignan SECO

In a comparative evaluation of antioxidant mechanisms, both enantiomers of Dihydroguaiaretic Acid (DGA) were found to be inhibitors of lipoxygenase (LOX) activity [1]. This stands in contrast to Secoisolariciresinol (SECO), a closely related butane‑type lignan, for which neither enantiomer showed any LOX inhibitory capacity under the same experimental conditions [1]. Furthermore, both DGA and SECO exhibited higher radical scavenging activity than 7,7′‑oxodihydroguaiaretic acid (ODGA) and inhibited the oxidation of unsaturated fatty acids, indicating a shared antioxidant capacity [1]. The key point of differentiation is therefore not general antioxidant potential, but the specific engagement of the LOX enzyme by DGA. This provides a mechanistic basis for DGA's distinct anti‑inflammatory profile, which is complemented by its ability to inhibit COX‑2‑dependent prostaglandin D2 (PGD2) generation in bone marrow‑derived mast cells (BMMC) with an IC50 of 9.8 μM .

Lipoxygenase Inhibition Antioxidant Eicosanoid Pathway Inflammation

DGA Provides Significant Neuroprotection Against Glutamate‑Induced Oxidative Stress

Meso‑dihydroguaiaretic acid (MDGA), derived from Saururus chinensis, has been shown to significantly protect primary cultured rat cortical neurons against glutamate‑induced oxidative stress . This neuroprotective effect is attributed to its antioxidative activities, which prevent the accumulation of reactive oxygen species and subsequent neuronal cell death triggered by excitotoxic glutamate concentrations . While other lignans like NDGA also possess antioxidant properties, NDGA is also a known inhibitor of mitochondrial electron transport, a mechanism that can paradoxically induce oxidative stress or mitochondrial dysfunction at higher concentrations [1]. In contrast, DGA's neuroprotection is observed in a relevant primary cell model of excitotoxicity, a key pathological mechanism in stroke and neurodegenerative diseases, without the documented mitochondrial toxicity of NDGA. This makes DGA a more suitable candidate for studying neuronal survival pathways or for developing neuroprotective agents where mitochondrial integrity is paramount.

Neuroprotection Oxidative Stress Glutamate Excitotoxicity Primary Neuronal Culture

DGA Demonstrates Potent Anti‑Cariogenic Activity at Low Concentrations (0.002%)

Dihydroguaiaretic Acid has been patented and validated as a potent growth inhibitor of cariogenic bacteria, specifically against Streptococcus mutans RIMD 3125001 strain [1]. The compound effectively inhibits bacterial growth at a concentration of 1/50,000 (equivalent to 0.002% or 20 ppm) [1]. This specific, quantitative efficacy is documented in a patent describing its use in dentifrices, mouthwashes, and other oral care compositions [1]. While other lignans like NDGA are known for antibacterial activity against various strains, the specific validated efficacy of DGA against the primary etiological agent of dental caries (S. mutans) at this low concentration provides a clear, procurement‑relevant benchmark. This data supports the selection of DGA over other broad‑spectrum antibacterial lignans for specialized oral microbiology or product development applications focused on caries prevention.

Antibacterial Oral Health Streptococcus mutans Cariogenic Bacteria

Strategic Procurement Scenarios for Dihydroguaiaretic Acid: From Metabolic Research to Neuroprotection


Investigating LXR‑α‑Mediated Hepatic Lipid Metabolism and Steatosis

For researchers studying non‑alcoholic fatty liver disease (NAFLD) or hepatic insulin resistance, Dihydroguaiaretic Acid (DGA) is the preferred lignan tool due to its validated activity as an LXR‑α antagonist [1]. Unlike SECO or NDGA, which do not engage this nuclear receptor, DGA inhibits hepatic lipid accumulation in human HepG2 cells via AMPK activation [1]. This specific mechanism allows for the dissection of LXR‑α‑dependent pathways in hepatocyte lipid homeostasis without confounding inhibition of folate metabolism (NDGA) or lack of cytotoxicity (SECO). Procurement of DGA is therefore essential for any experimental model designed to interrogate the role of LXR‑α in metabolic syndrome or drug‑induced steatosis.

Dissecting AP‑1 Transcription Factor Signaling in Cancer Biology

Studies focused on the role of AP‑1 (fos‑jun) transcription factor complexes in oncogenesis, inflammation, or cellular transformation require a precise and selective inhibitor. DGA directly inhibits the formation of the fos‑jun–DNA complex with an IC50 of 0.21 μmol, a mechanism that is central to its anti‑proliferative effects in leukemia, lung, and colon cancer models [2]. While NDGA is >25‑fold more potent in this assay, its broad‑spectrum and irreversible enzyme inhibition (e.g., of formyltetrahydrofolate synthetase) introduces significant off‑target confounding variables [3]. For a cleaner, more interpretable phenotype in transcriptional regulation studies, DGA is the superior reagent choice.

Developing Anti‑Inflammatory Agents with Dual LOX/COX‑2 Inhibition

The arachidonic acid cascade is a central target for inflammation research. DGA provides a unique dual‑inhibitory profile: it inhibits lipoxygenase (LOX) activity (a property absent in SECO) [4] and also potently inhibits COX‑2‑dependent PGD2 generation in mast cells (IC50 = 9.8 μM) . This dual action on both the leukotriene and prostanoid pathways is not observed for SECO or NDGA in comparable models. Therefore, for in vitro or ex vivo models of allergic inflammation, mast cell activation, or eicosanoid biosynthesis, DGA is the strategically appropriate compound to investigate the therapeutic potential of modulating both arms of the cascade simultaneously.

Modeling Neuroprotection in Glutamate Excitotoxicity Assays

In primary neuronal culture models of excitotoxicity (e.g., stroke, traumatic brain injury, or neurodegeneration research), DGA offers a neuroprotective effect against glutamate‑induced oxidative stress without the direct mitochondrial respiratory chain inhibition characteristic of NDGA [5]. This mechanistic distinction is critical; NDGA's mitochondrial effects can confound data interpretation by independently altering cellular ATP levels or inducing reactive oxygen species. Researchers aiming to study neuroprotective pathways that are not primarily mitochondrial should select DGA to avoid this experimental artifact, thereby ensuring a clearer signal‑to‑noise ratio in cell viability and oxidative stress assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroguaiaretic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.